5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester
Overview
Description
5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester is a chemical compound with the molecular formula C15H14ClNO4S . It has a molecular weight of 339.79400 .
Synthesis Analysis
The synthesis of this compound involves several steps. The precursor compounds include Methyl 2-amino-5-chlorobenzoate and Tosyl chloride . The synthetic route involves reactions with these precursors to form the final product .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a chloro group, a sulfonyl group, and an amino group . The sulfonyl group is further substituted with a 4-methylphenyl group .Physical and Chemical Properties Analysis
This compound has a density of 1.39, a boiling point of 483.9ºC at 760 mmHg, and a melting point of 115ºC . It also has a flash point of 246.5ºC . The exact mass is 339.03300 and the LogP value is 4.38960 .Scientific Research Applications
Synthesis and Pharmacological Potential
Researchers have developed various derivatives of sulfonamides with potential pharmacological activities. For instance, Pomarnacka and Kornicka (1998) synthesized a series of sulfamoylphenyl(thio or sulfonyl)alkanoic acids, their methyl esters, and hydrazides, observing anticancer activity in vitro for selected compounds (Pomarnacka & Kornicka, 1998). This demonstrates the role of 5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester derivatives in developing new therapeutic agents.
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral potentials of these compounds are significant. For example, Sah et al. (2014) explored the synthesis of formazans from Mannich base derivatives as antimicrobial agents, highlighting the moderate activity of these compounds against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, Syed et al. (2011) synthesized new 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids, noting their potential for development into antiviral agents despite limited efficacy in initial tests (Syed, Akhtar, Al-Masoudi, Jones, & Hameed, 2011).
Chemical Synthesis and Material Science
The synthesis of novel compounds and the investigation of their properties for material science applications are also a key area of research. For instance, Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes with improved water flux, demonstrating the utility of sulfonated aromatic diamine monomers in enhancing the hydrophilicity and performance of nanofiltration membranes (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Properties
IUPAC Name |
methyl 5-chloro-2-[(4-methylphenyl)sulfonylamino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-10-3-6-12(7-4-10)22(19,20)17-14-8-5-11(16)9-13(14)15(18)21-2/h3-9,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLAAIMUVLVAJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594287 | |
Record name | Methyl 5-chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247237-38-3 | |
Record name | Methyl 5-chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247237-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 5-chloro-2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.